Cyclophellitol

Irreversible Inhibition Mechanism-Based Inactivation Covalent Probes

Cyclophellitol is a mechanism-based, covalent inhibitor that alkylates the catalytic nucleophile of retaining β-glucosidases (GBA/GBA2), ensuring irreversible target engagement. Unlike reversible alternatives (castanospermine, 1-deoxynojirimycin) or less potent CBE, a single dose induces complete enzyme inhibition persisting 2–4 days in vivo, simplifying Gaucher disease modeling. Its scaffold is foundational for developing activity-based probes (ABPs) with fluorescent/biotin tags for visualizing active glycosidase populations. Rigorous kinetic parameters (Ki, ki) enable precise enzymology studies. Choose Cyclophellitol when experimental outcomes demand stable, long-lasting inhibition and covalent probe development.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 126661-83-4
Cat. No. B163102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclophellitol
CAS126661-83-4
Synonyms1,6-epi-cyclophellitol
5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol
cyclophellitol
epi-CPL
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C2C1O2)O)O)O)O
InChIInChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1
InChIKeyYQLWKYQDOQEWRD-GEGSFZHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclophellitol (CAS 126661-83-4) Procurement Guide: Potency and Mechanism of a Classic β-Glucosidase Inhibitor


Cyclophellitol (CAS 126661-83-4) is a naturally occurring cyclitol epoxide isolated from the mushroom *Phellinus* sp. [1]. It functions as a potent, mechanism-based, covalent, and irreversible inhibitor of retaining β-glucosidases, including the lysosomal enzyme glucocerebrosidase (GBA), by mimicking the substrate transition state and alkylating the catalytic nucleophile [2]. Its unique scaffold serves as a foundational template for developing selective inhibitors and activity-based probes (ABPs) for various retaining glycosidases [3].

Why Cyclophellitol (CAS 126661-83-4) Cannot Be Replaced by Other β-Glucosidase Inhibitors


Inhibitors targeting β-glucosidases vary dramatically in their mechanism of action (reversible vs. irreversible), binding kinetics, and selectivity profiles, which directly impacts their suitability for specific research applications. Cyclophellitol is distinguished by its covalent, irreversible inactivation mechanism, a characteristic that is critical for generating stable, long-lasting enzyme inhibition in vivo and for developing covalent activity-based probes [1]. In contrast, widely used alternatives like conduritol B epoxide (CBE) exhibit different selectivity profiles and lower potency [2], while other common inhibitors such as castanospermine and 1-deoxynojirimycin are reversible and significantly less potent [3]. Therefore, substituting Cyclophellitol with another in-class compound will alter experimental outcomes, particularly in studies requiring irreversible target engagement, sustained in vivo inhibition, or covalent probe development.

Cyclophellitol (CAS 126661-83-4) Quantitative Differentiation Evidence: Potency, Selectivity, and Irreversible Inhibition


Irreversible vs. Reversible Inhibition: Cyclophellitol's Mechanism Provides a Unique Advantage for In Vivo Modeling and Probe Development

Cyclophellitol acts as an irreversible, mechanism-based inactivator of β-glucosidases, forming a covalent bond with the enzyme's catalytic nucleophile. This is in stark contrast to other potent inhibitors like castanospermine, which are reversible. The irreversible nature of Cyclophellitol's binding is demonstrated by the lack of enzyme reactivation following dialysis [1]. This fundamental mechanistic difference means Cyclophellitol provides sustained, long-lasting enzyme inhibition that is critical for generating durable in vivo models and for the development of covalent activity-based probes, an application not achievable with reversible inhibitors [2].

Irreversible Inhibition Mechanism-Based Inactivation Covalent Probes

Superior Potency Over Conduritol B Epoxide (CBE) in Inhibiting Glucocerebrosidase (GBA)

Cyclophellitol demonstrates significantly greater potency against glucocerebrosidase (GBA) compared to the classical GBA inhibitor, Conduritol B Epoxide (CBE). In a head-to-head comparison using recombinant human GBA, Cyclophellitol exhibited an IC50 of 400 nM, whereas CBE was dramatically less potent with an IC50 of 34,902 nM [1]. This nearly 90-fold difference in in vitro potency is corroborated by in vivo studies in mice, where Cyclophellitol was shown to be more potent than CBE in inhibiting glucocerebrosidase and inducing neural abnormalities [2].

Gaucher Disease Glucocerebrosidase (GBA) In Vivo Potency

Selectivity Profile of Cyclophellitol: A Broader Spectrum Inactivator Compared to Its Aziridine Analogue

While Cyclophellitol is a potent inhibitor of GBA, it also inactivates GBA2 with comparable affinity. This is a key differentiating factor from its close analogue, cyclophellitol aziridine, which exhibits a different selectivity profile. For Cyclophellitol, the IC50 ratio of GBA2 to GBA is 0.4, indicating higher potency against GBA2 than GBA [1]. In contrast, Cyclophellitol itself inactivates GBA and GBA2 with equal affinity [2]. This broad activity profile makes Cyclophellitol a dual GBA/GBA2 inhibitor, which is a critical consideration for studies where specific inhibition of only one isoform is required.

GBA2 Selectivity Cyclophellitol Aziridine

Extended In Vivo Duration of Action: Sustained GBA Inhibition for Days After a Single Dose

A key differentiator for Cyclophellitol is its prolonged duration of action in vivo. Following a single administration to mice, maximal inhibition of glucocerebrosidase was observed within 30 minutes in the brain and liver, and the inhibitory effect was sustained for 2-4 days [1]. This contrasts with conduritol B epoxide (CBE), which requires repetitive injections to induce a Gaucher's-like disease phenotype in mice [2]. The long-lasting effect of Cyclophellitol is attributed to its irreversible, covalent binding mechanism, which ensures the target enzyme remains inactive until new protein is synthesized.

In Vivo Pharmacology Duration of Action Mouse Model

Kinetic Constants for Mechanism-Based Inactivation: Quantitative Parameters for Experimental Design

Cyclophellitol inactivates β-glucosidases according to pseudo-first order kinetics, with well-defined inactivation constants (Ki and ki) that are critical for designing precise in vitro experiments. For almond β-glucosidase, the constants are Ki = 0.34 mM and ki = 2.38 min⁻¹, while for the *Agrobacter* sp. enzyme, they are Ki = 0.055 mM and ki = 1.26 min⁻¹ [1]. These kinetic parameters allow researchers to accurately predict the rate and concentration-dependence of enzyme inactivation, a level of quantitative control not readily available for many alternative inhibitors where only IC50 values are reported.

Enzyme Kinetics Inactivation Constants Pseudo-first Order

High Specificity for β-Glucosidases Over Other Glycosidases

Cyclophellitol exhibits high specificity for its target, the β-glucosidases. This is evidenced by its lack of activity against related enzymes. Even at a very high concentration of 12 mM, no inactivation of yeast α-glucosidase was observed, and only extremely slow inactivation (t½ > 5 hours) of *E. coli* β-galactosidase could be detected [1]. This high degree of specificity is a critical advantage over less selective inhibitors and underscores its value as a tool for dissecting β-glucosidase-specific pathways without confounding off-target effects on other glycosidases.

Specificity Alpha-Glucosidase Beta-Galactosidase

Cyclophellitol (CAS 126661-83-4) Key Research and Development Applications


Generating Sustained, Irreversible Chemical Knockout Models of Gaucher Disease In Vivo

Cyclophellitol's potent and irreversible inhibition of glucocerebrosidase (GBA) makes it an ideal tool for generating stable, long-lasting animal models of Gaucher disease. A single administration of Cyclophellitol to mice induces rapid and complete GBA inhibition in brain and liver within 30 minutes, an effect that persists for 2-4 days [1]. This contrasts with conduritol B epoxide (CBE), which requires repetitive injections to achieve a similar phenotype [2]. The prolonged duration of action simplifies in vivo protocols and ensures sustained target engagement, making Cyclophellitol a superior choice for creating chemical Gaucher models to study disease pathophysiology and test new therapies.

Developing Activity-Based Probes (ABPs) for Retaining β-Glucosidase Profiling

The covalent, irreversible binding mechanism of Cyclophellitol makes it a foundational scaffold for the design and synthesis of activity-based probes (ABPs). These probes are used to visualize and quantify active glycosidase populations in complex biological samples, such as cell lysates, tissues, and living organisms [1]. Researchers can functionalize the Cyclophellitol core with fluorescent or biotin tags to create probes that label GBA and GBA2. This application is essential for target engagement studies, biomarker discovery, and understanding the role of glycosidases in health and disease [2].

Biochemical Studies Requiring Precise Kinetic Control of β-Glucosidase Inactivation

For in vitro biochemical and enzymology studies, Cyclophellitol offers well-defined kinetic parameters (Ki and ki) that enable precise control over enzyme inactivation rates. The inactivation constants for almond β-glucosidase (Ki = 0.34 mM, ki = 2.38 min⁻¹) and *Agrobacter* sp. β-glucosidase (Ki = 0.055 mM, ki = 1.26 min⁻¹) have been rigorously determined [1]. This quantitative data allows researchers to design experiments with exacting temporal and concentration-dependent control, which is not possible with reversible inhibitors where the degree of inhibition is highly sensitive to substrate concentration and assay conditions.

Dual Inhibition of GBA and GBA2 in Cellular and In Vivo Systems

Cyclophellitol is characterized by its nearly equal affinity for both the lysosomal (GBA) and non-lysosomal (GBA2) β-glucosidases, with IC50 values of 400 nM and 148 nM, respectively [1]. This dual inhibitory profile makes it a valuable tool for studies investigating the combined roles of GBA and GBA2 in glycosphingolipid metabolism. For example, in research exploring the interconnected functions of these enzymes in Parkinson's disease or Gaucher disease pathology, Cyclophellitol provides a means to simultaneously block both pathways, which is distinct from more selective inhibitors like certain cyclophellitol aziridine analogues that primarily target GBA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclophellitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.